2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide
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Overview
Description
2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide is a complex organic compound that belongs to the class of hybrid peptides These compounds contain at least two different types of amino acids linked through a peptide bond
Preparation Methods
The synthesis of 2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide involves several steps. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by coupling reactions with appropriate reagents. The reaction conditions typically involve the use of organic solvents like methanol and reagents such as sodium borohydride for reduction . Industrial production methods may utilize flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents and conditions used in these reactions include methanol, sodium borohydride, and methanesulfonyl chloride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide include:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Used in similar synthetic applications.
Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoate]: Another hybrid peptide with comparable properties.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H29N3O |
---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3/t12-,13?/m0/s1 |
InChI Key |
QZAGKHDAUDASEO-UEWDXFNNSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C[C@@H]1CCCN1C)C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N |
Origin of Product |
United States |
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